molecular formula C13H18N4O2 B6470802 4-(pyrazin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640879-20-3

4-(pyrazin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6470802
CAS No.: 2640879-20-3
M. Wt: 262.31 g/mol
InChI Key: IKHPYZFUQRJADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyrazin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with pyrazine and pyrrolidine groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrazin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve:

    Formation of the pyrazine ring: Starting from a suitable precursor, such as 2-chloropyrazine, through nucleophilic substitution reactions.

    Formation of the morpholine ring: This can be achieved by reacting diethanolamine with a suitable halogenated compound.

    Coupling of the pyrazine and morpholine rings: This step might involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.

    Introduction of the pyrrolidine group: This could be done through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the morpholine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions could potentially reduce the pyrazine ring or the carbonyl group.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield alcohols or amines.

Scientific Research Applications

4-(pyrazin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological

Properties

IUPAC Name

(4-pyrazin-2-ylmorpholin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c18-13(16-5-1-2-6-16)11-10-17(7-8-19-11)12-9-14-3-4-15-12/h3-4,9,11H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHPYZFUQRJADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.